molecular formula C23H23N5S B7834039 4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834039
M. Wt: 401.5 g/mol
InChI Key: BXJDVJNOVXMYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups

Preparation Methods

The synthesis of 4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can yield protected piperazines in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine core.

    Common Reagents and Conditions: Typical reagents include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to its target . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules. For example:

Properties

IUPAC Name

4-[4-(3-methylphenyl)piperazin-1-yl]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5S/c1-17-7-6-10-19(15-17)27-11-13-28(14-12-27)22-20(16-24)21(25-23(26-22)29-2)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJDVJNOVXMYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC(=C3C#N)C4=CC=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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